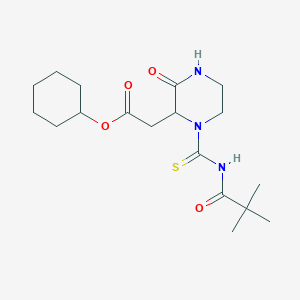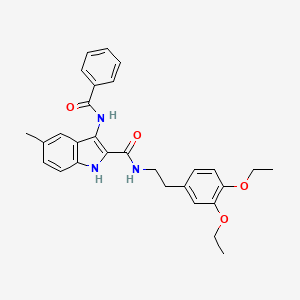
3-benzamido-N-(3,4-diethoxyphenethyl)-5-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzamido-N-(3,4-diethoxyphenethyl)-5-methyl-1H-indole-2-carboxamide, also known as MEAI, is a novel indole-based synthetic compound that has been synthesized and studied for its potential applications in scientific research. MEAI belongs to the family of tryptamine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of indole derivatives, including the specific compound mentioned, often involves reactions that yield a range of structurally related molecules. These compounds are studied for their potential biological activities, including their role as antagonists of peptidoleukotrienes, which are involved in inflammatory processes. For example, substituted indole-5-carboxamides and indole-6-carboxamides have been identified as potent and selective antagonists of peptidoleukotrienes, indicating their potential in treating conditions like asthma (Jacobs et al., 1993).
The chemical modification of indole derivatives to improve their pharmacological profiles is a common approach. For instance, the introduction of fluorinated amide substituents has led to compounds with enhanced activity as leukotriene receptor antagonists, highlighting the impact of structural changes on biological activity (Jacobs et al., 1994).
Pharmacological Evaluation
Indole derivatives have been evaluated for their antimicrobial activities. Specific modifications in the indole structure, such as benzamido substitution and hydroxylation, have been shown to influence their effectiveness against microbial pathogens. For instance, 1-benzamido-5-hydroxyindole derivatives were synthesized and demonstrated antimicrobial activity, underscoring the relevance of structural diversity in medicinal chemistry (Kamat et al., 1993).
The exploration of indole derivatives for their potential as anti-inflammatory and analgesic agents has been a subject of interest. Novel compounds derived from indole structures have been synthesized and assessed for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, indicating the versatility of indole derivatives in drug development for various therapeutic areas (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
3-benzamido-N-[2-(3,4-diethoxyphenyl)ethyl]-5-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-4-35-24-14-12-20(18-25(24)36-5-2)15-16-30-29(34)27-26(22-17-19(3)11-13-23(22)31-27)32-28(33)21-9-7-6-8-10-21/h6-14,17-18,31H,4-5,15-16H2,1-3H3,(H,30,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOHTVJREQIKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2568560.png)
![1-[Methylamino(phenyl)methyl]cyclobutan-1-ol](/img/structure/B2568563.png)

![Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2568567.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2568569.png)
![2-[(2-Methylfuran-3-yl)methyl-(1,2-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2568570.png)
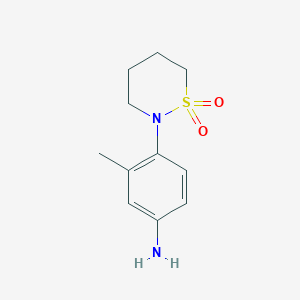

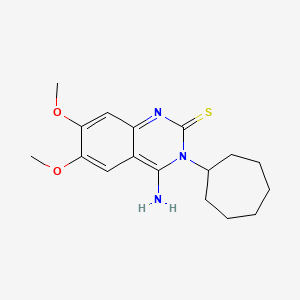
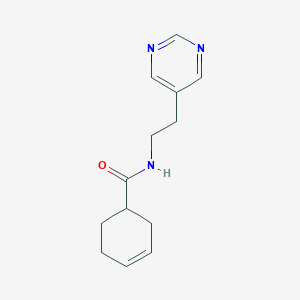
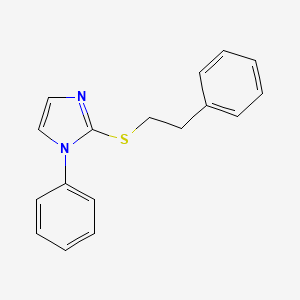
![4-Fluoro-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2568579.png)
